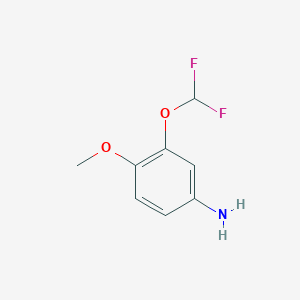

3-(Difluoromethoxy)-4-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWUCPRWGBSQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 3-(Difluoromethoxy)-4-methoxyaniline (CAS 97963-82-1)

3-(Difluoromethoxy)-4-methoxyaniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its utility is primarily anchored in the strategic incorporation of a difluoromethoxy (-OCF₂H) group, a moiety of increasing importance in drug discovery and agrochemical development.[1][2] The difluoromethoxy group acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its introduction into a molecule can significantly enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic properties, making it a desirable feature in the design of novel therapeutic agents.[2] This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of this versatile chemical building block.

Physicochemical and Structural Properties

The fundamental properties of 3-(Difluoromethoxy)-4-methoxyaniline are summarized below. This data is essential for its use in synthetic chemistry, enabling researchers to select appropriate reaction conditions and purification methods.

| Property | Value | Source(s) |

| CAS Number | 97963-82-1 | [3][4] |

| Molecular Formula | C₈H₉F₂NO₂ | [3][4][5] |

| Molecular Weight | 189.16 g/mol | [3][4][6] |

| MDL Number | MFCD09376382 | [3][4][5] |

| SMILES | COc1ccc(cc1OC(F)F)N | [3][5] |

| InChI Key | Information not available in search results | |

| Appearance | Typically a solid or liquid | [1] |

| Storage | Sealed in dry, 2-8°C | [3] |

Strategic Synthesis Pathway

Proposed Synthetic Workflow

A plausible and efficient synthesis begins with a commercially available, appropriately substituted nitro-phenol, such as 3-hydroxy-4-methoxynitrobenzene.

Caption: Proposed two-step synthesis of 3-(Difluoromethoxy)-4-methoxyaniline.

Detailed Experimental Protocol & Rationale

Step 1: O-Difluoromethylation of 3-Hydroxy-4-methoxynitrobenzene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet, add 3-hydroxy-4-methoxynitrobenzene (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reaction: The mixture is heated (typically 80-100 °C). A difluoromethylating agent, such as sodium chlorodifluoroacetate (as a precursor to difluorocarbene) or more directly, chlorodifluoromethane (ClCHF₂) gas, is bubbled through the solution. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Causality & Expertise: The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the phenoxide salt formed in situ, facilitating the nucleophilic attack on the difluoromethylating agent. K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. The nitro group is intentionally kept on the molecule as it is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but is stable under these conditions and serves as a precursor to the desired amine.

Step 2: Reduction of 3-(Difluoromethoxy)-4-methoxynitrobenzene

-

Setup: The purified nitro-intermediate from Step 1 is dissolved in a solvent such as ethanol or acetic acid in a flask suitable for hydrogenation.

-

Reaction: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker). Alternatively, chemical reduction using reagents like iron powder in acidic medium (Fe/HCl) or stannous chloride (SnCl₂) can be employed.[7][8] The reaction progress is monitored by TLC.

-

Workup: Upon completion, the catalyst (if used) is removed by filtration through Celite. The solvent is evaporated, and the residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product, 3-(Difluoromethoxy)-4-methoxyaniline.

-

Causality & Expertise: Catalytic hydrogenation with Pd/C is a clean and efficient method for nitro group reduction, typically providing high yields with minimal byproducts.[8] The choice of solvent can influence reaction rates; ethanol is a common choice. For substrates sensitive to hydrogenation, chemical reduction methods offer a robust alternative. This step transforms the electron-withdrawing nitro group into the electron-donating amino group, which is the final, desired functionality for subsequent synthetic applications.

Applications in Drug Discovery and Development

The true value of 3-(Difluoromethoxy)-4-methoxyaniline lies in its role as a versatile scaffold in the synthesis of pharmacologically active compounds. The aniline functional group is a key handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions.

The difluoromethoxy group imparts several beneficial properties to drug candidates:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -OCF₂H group resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to a longer drug half-life and improved bioavailability.

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, which can be critical for tuning receptor binding affinity and pharmacokinetic profiles.

This substitution pattern is particularly relevant in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where fine-tuning of physicochemical properties is essential for efficacy and safety.[9][10] For example, related 3-fluoro-4-methoxybenzyl groups have been successfully incorporated into potent and selective Dopamine D4 receptor antagonists, demonstrating the utility of this substitution pattern for CNS targets.[9]

Structural Confirmation via Spectral Analysis

Unequivocal structure determination is paramount. While specific spectra for this compound were not found in the search results, a standard analytical characterization would include the following techniques, with expected outcomes based on the known structure:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring.

-

Difluoromethoxy Proton: A characteristic triplet (t) around 6.5-7.0 ppm due to coupling with the two adjacent fluorine atoms (²JHF).

-

Methoxy Protons: A sharp singlet (s) around 3.8-4.0 ppm, integrating to 3 hydrogens.

-

Amine Protons: A broad singlet (br s) that can appear over a wide chemical shift range and is D₂O exchangeable.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Six distinct aromatic carbon signals. The carbon attached to the -OCF₂H group will appear as a triplet due to C-F coupling.

-

A signal for the methoxy carbon around 55-60 ppm.

-

A triplet for the difluoromethoxy carbon (¹JCF), typically found further downfield.

-

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 189.16 would be observed, confirming the elemental composition.

Safety, Handling, and Storage

As with many substituted anilines, 3-(Difluoromethoxy)-4-methoxyaniline requires careful handling.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13][14]

-

Avoid breathing dust, mist, or vapors.[11]

-

Wash hands thoroughly after handling.[13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[3]

In case of exposure, immediately flush eyes or skin with plenty of water and seek medical attention.[11]

Conclusion

3-(Difluoromethoxy)-4-methoxyaniline is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. The strategic placement of the methoxy, amine, and particularly the difluoromethoxy groups provides a unique combination of reactivity and property-enhancing features. Its application allows medicinal chemists to address common challenges in drug development, such as poor metabolic stability and suboptimal pharmacokinetics. As the demand for more sophisticated and effective therapeutics grows, the importance of fluorinated building blocks like this will undoubtedly continue to rise.

References

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for 3-Fluoro-4-methoxyaniline.

- BLD Pharm. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline | 97963-82-1.

- Chem-Impex. (n.d.). 3-(Difluoromethoxy)aniline.

- ChemicalBook. (n.d.). 3-(DIFLUOROMETHOXY)-4-METHOXYANILINE | 97963-82-1.

- Enamine. (n.d.). 3-(difluoromethoxy)-4-methoxyaniline | CAS NO. 97963-82-1.

- Biosynth. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline | 97963-82-1.

- Acros Organics. (2025). Safety Data Sheet for Benzenamine, 2,4-difluoro-.

- Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-(difluoromethoxy)aniline.

- Fisher Scientific. (n.d.). Safety Data Sheet for 4-(difluoromethoxy)aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline.

- Google Patents. (2014). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

- Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.

- Garton, N. S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(20).

- Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 97963-82-1|3-(Difluoromethoxy)-4-methoxyaniline|BLD Pharm [bldpharm.com]

- 4. 3-(DIFLUOROMETHOXY)-4-METHOXYANILINE | 97963-82-1 [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. biosynth.com [biosynth.com]

- 7. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 8. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 3-(Difluoromethoxy)-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)-4-methoxyaniline is a substituted aniline derivative of increasing interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCHF₂) can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and pKa, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This in-depth technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(Difluoromethoxy)-4-methoxyaniline. As a Senior Application Scientist, the following sections are structured to not only present the data but also to offer insights into the underlying principles and experimental considerations, ensuring both scientific rigor and practical applicability.

Molecular Structure and Key Features

The structure of 3-(Difluoromethoxy)-4-methoxyaniline incorporates several key functional groups that dictate its spectral behavior: a 1,2,4-trisubstituted benzene ring, a primary aromatic amine (-NH₂), a methoxy group (-OCH₃), and a difluoromethoxy group (-OCHF₂). The interplay of the electronic effects of these substituents governs the chemical environment of each atom, leading to a unique spectral fingerprint.

Caption: Molecular structure of 3-(Difluoromethoxy)-4-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-(Difluoromethoxy)-4-methoxyaniline, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information to fully characterize the molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~6.85 | d | 1H | J = 8.5 Hz | H-5 | Ortho to the electron-donating methoxy group and meta to the amine and difluoromethoxy groups. |

| ~6.70 | d | 1H | J = 2.5 Hz | H-2 | Ortho to the amine group and meta to the electron-withdrawing difluoromethoxy group. |

| ~6.60 | dd | 1H | J = 8.5, 2.5 Hz | H-6 | Ortho to both the amine and methoxy groups, experiencing strong shielding. |

| ~6.50 | t | 1H | JHF = 74.0 Hz | -OCHF₂ | The proton of the difluoromethoxy group is split into a triplet by the two adjacent fluorine atoms. |

| ~3.80 | s | 3H | - | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| ~3.70 | br s | 2H | - | -NH₂ | The chemical shift of amine protons can vary with concentration and solvent. The signal is often broad.[1] |

Expertise & Experience: The prediction of the aromatic proton chemical shifts is based on the principle of additivity of substituent effects.[2][3][4][5] The electron-donating amine and methoxy groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing difluoromethoxy group will have a deshielding effect. The coupling constants are estimated based on typical ortho and meta coupling in benzene derivatives.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C-4 | Carbon attached to the strongly electron-donating methoxy group. |

| ~145.0 | C-1 | Carbon attached to the amine group. |

| ~140.0 (t) | C-3 | Carbon attached to the electron-withdrawing difluoromethoxy group, showing coupling to fluorine. |

| ~118.0 | C-5 | Shielded by the ortho methoxy group. |

| ~115.0 (t) | -OCHF₂ | The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. |

| ~112.0 | C-6 | Shielded by the ortho amine and para methoxy groups. |

| ~105.0 | C-2 | Shielded by the ortho amine group. |

| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Expertise & Experience: The predicted ¹³C NMR chemical shifts are based on established substituent effects on benzene rings.[6][7][8][9] The carbons directly attached to electronegative atoms (O, N) will be deshielded and appear at lower field. The difluoromethoxy group will have a significant deshielding effect on the attached carbon (C-3), and this carbon signal will be split into a triplet due to one-bond C-F coupling.

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~-80 to -90 | d | JHF = 74.0 Hz | -OCHF₂ | The two fluorine atoms are equivalent and are split into a doublet by the adjacent proton. The chemical shift is in the typical range for difluoromethoxy groups.[10][11][12][13] |

Expertise & Experience: The chemical shift of fluorine nuclei is highly sensitive to their electronic environment. The predicted range is based on typical values for aromatic difluoromethoxy compounds.[10][11][13] The multiplicity is a direct result of the coupling to the single proton in the -OCHF₂ group.

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is a self-validating system for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(Difluoromethoxy)-4-methoxyaniline for ¹H NMR and 20-50 mg for ¹³C NMR.[14]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

For quantitative measurements, use a Class A volumetric flask and a precise volume of solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lineshape for a reference signal (e.g., TMS or residual solvent peak).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0.00 ppm for ¹H and ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) | Characteristic for primary aromatic amines.[1][15][16][17] |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring.[18][19][20][21] |

| 2980-2850 | Weak-Medium | Aliphatic C-H stretch | From the methoxy and difluoromethoxy groups. |

| 1620-1580 | Strong | N-H bend (scissoring) | Characteristic for primary amines.[1] |

| 1590, 1510 | Medium-Strong | C=C aromatic ring stretch | Characteristic absorptions for the benzene ring.[18][19][20][21] |

| 1300-1200 | Strong | C-N stretch (aromatic) | Stronger than in aliphatic amines due to conjugation.[1] |

| 1250-1000 | Strong | C-O stretch (aryl ethers) | Two strong bands are expected for the two different ether linkages.[22] |

| 1150-1050 | Strong | C-F stretch | The C-F bonds of the difluoromethoxy group will give rise to strong absorptions in this region. |

| 900-675 | Medium-Strong | Aromatic C-H out-of-plane bend | The pattern of these bands is indicative of the 1,2,4-trisubstitution pattern.[18][19][20][21][23] |

Expertise & Experience: The predicted IR absorption frequencies are based on well-established correlation tables for the functional groups present in 3-(Difluoromethoxy)-4-methoxyaniline.[1][15][16][17][18][22][23] The presence of both an amine and ether functionalities, along with the aromatic ring and C-F bonds, will lead to a complex but interpretable spectrum.

Experimental Protocol for FT-IR Spectroscopy

Trustworthiness: This protocol ensures reproducible and high-quality IR spectra.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 3-(Difluoromethoxy)-4-methoxyaniline sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Background Spectrum:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Spectrum:

-

Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion | Rationale |

| 190.0674 | [M+H]⁺ | Protonated molecular ion. This is expected to be the base peak in a soft ionization technique like ESI. |

| 212.0493 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |

Expertise & Experience: For a soft ionization technique like ESI, the primary observed ion is the protonated molecule ([M+H]⁺).[24][25][26][27][28] The exact mass is calculated based on the molecular formula C₈H₉F₂NO₂.

Proposed Fragmentation Pathway (Electron Ionization - EI)

In a harder ionization technique like Electron Ionization (EI), fragmentation of the molecular ion would be expected.

Caption: Proposed EI fragmentation pathway.

Expertise & Experience: The proposed fragmentation is based on the known fragmentation patterns of anilines and aromatic ethers.[29][30][31][32][33][34][35][36] Common fragmentation pathways for anilines include the loss of a hydrogen radical and the elimination of HCN. Aromatic ethers can undergo cleavage of the ether bond.

Experimental Protocol for Mass Spectrometry (ESI)

Trustworthiness: This protocol is designed for the reliable mass determination of the target compound.

-

Sample Preparation:

-

Prepare a dilute solution of 3-(Difluoromethoxy)-4-methoxyaniline (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

Confirm the isotopic pattern of the molecular ion peak.

-

If fragmentation is induced (e.g., in MS/MS experiments), analyze the fragment ions to confirm the structure.

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for 3-(Difluoromethoxy)-4-methoxyaniline. By understanding the principles behind the spectral features and following the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently identify and characterize this important molecule. The provided insights into the causality behind experimental choices and the self-validating nature of the described protocols are intended to empower users with the expertise required for rigorous scientific investigation.

References

-

UCLA Web Resources. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. In Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers. Retrieved from [Link]

- Schalley, C. A. (2009). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 81(1), 15-23.

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

LibreTexts. (2022, July 20). Short Summary of 1H-NMR Interpretation. In Chemistry LibreTexts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. In Physics LibreTexts. Retrieved from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

- Ng, K. F., & Fung, Y. S. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 22(4), 81–95.

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users. Retrieved from [Link]

-

LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. In Chemistry LibreTexts. Retrieved from [Link]

-

UCLA Web Resources. (n.d.). IR: amines. Retrieved from [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

- Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry, an Asian journal, 13(7), 877–881.

-

SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy work flow for imaging and diagnosis. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

YouTube. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. Griti. Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]

- Iaea, K., & F. G. (2013). New Frontiers and Developing Applications in 19F NMR. NMR in biomedicine, 26(7), 763–780.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- Rinehart, K. L., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073–1075.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR chemical shift prediction of benzenes [stenutz.eu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 9. scispace.com [scispace.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. rsc.org [rsc.org]

- 12. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 20. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. pubs.acs.org [pubs.acs.org]

- 25. phys.libretexts.org [phys.libretexts.org]

- 26. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 27. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 29. scribd.com [scribd.com]

- 30. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 31. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 32. GCMS Section 6.13 [people.whitman.edu]

- 33. studylib.net [studylib.net]

- 34. whitman.edu [whitman.edu]

- 35. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 36. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility and Stability of 3-(Difluoromethoxy)-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethoxy)-4-methoxyaniline is an aniline derivative of increasing interest in medicinal chemistry and materials science. The unique combination of a difluoromethoxy group and a methoxy group on the aniline scaffold imparts distinct electronic and lipophilic properties, making it a valuable building block for novel therapeutic agents and functional materials. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development.

This in-depth technical guide provides a framework for characterizing the solubility and stability of 3-(Difluoromethoxy)-4-methoxyaniline. As a Senior Application Scientist, the following sections detail not just the experimental protocols but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible characterization of this compound.

Physicochemical Properties of 3-(Difluoromethoxy)-4-methoxyaniline and Related Analogs

A foundational understanding of the physicochemical properties of 3-(Difluoromethoxy)-4-methoxyaniline and structurally related compounds is crucial for predicting its behavior in various experimental settings.

| Property | 3-(Difluoromethoxy)-4-methoxyaniline | 4-(Difluoromethoxy)aniline | 3,5-Difluoro-4-methoxyaniline | p-Anisidine (4-methoxyaniline) |

| Molecular Formula | C₈H₉F₂NO₂ | C₇H₇F₂NO[1] | C₇H₇F₂NO[2] | C₇H₉NO[3] |

| Molecular Weight | 189.16 g/mol | 159.13 g/mol [1] | 159.13 g/mol [2] | 123.15 g/mol [3] |

| Boiling Point | 201-202 °C (lit.) | Not available | Not available | 243 °C[3] |

| Density | 1.276 g/mL at 25 °C (lit.) | Not available | Not available | 1.071 g/cm³ at 57 °C[3] |

| XLogP3 | Not available | 1.9[1] | 1.4[2] | 0.9[3] |

I. Solubility Profile: A Multifaceted Approach

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical determinant of its bioavailability and processability. For 3-(Difluoromethoxy)-4-methoxyaniline, a comprehensive solubility profile should be established across a range of aqueous and organic solvents.

Rationale for Solvent Selection

The choice of solvents for solubility assessment is dictated by the anticipated applications of the compound. For drug development, physiologically relevant media are essential. For process chemistry, solvents commonly used in synthesis and purification are prioritized.

-

Aqueous Media:

-

pH Range: Solubility in buffers across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4) is critical for predicting its absorption in the gastrointestinal tract. Primary aromatic amines can exhibit pH-dependent solubility due to the basicity of the amino group.

-

Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo solubility by mimicking the composition of human intestinal fluids.

-

-

Organic Solvents:

-

Protic Solvents: Ethanol, methanol, and isopropanol are common solvents in drug formulation and synthesis.

-

Aprotic Solvents: Acetonitrile, acetone, ethyl acetate, and dichloromethane are frequently used in synthetic chemistry and analytical method development. The solubility in these solvents provides insights into its processability.

-

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It is a robust and reliable method that ensures the solution has reached equilibrium with the solid-state compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3-(Difluoromethoxy)-4-methoxyaniline to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the suspension to settle. Subsequently, filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Expected Solubility Trends and Interpretation

Based on the structure of 3-(Difluoromethoxy)-4-methoxyaniline and the properties of similar anilines, the following trends can be anticipated:

-

Aqueous Solubility: Due to the presence of the lipophilic difluoromethoxy and methoxy groups, the aqueous solubility is expected to be low. The basic amino group will lead to higher solubility at acidic pH due to the formation of the more soluble protonated species.

-

Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents like alcohols and moderate solubility in less polar aprotic solvents.[6]

II. Stability Assessment: Ensuring Compound Integrity

The chemical stability of a compound is a critical quality attribute that influences its shelf-life, formulation development, and in vivo performance. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and kinetics.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a pivotal component of stability assessment. It is designed to accelerate the degradation of the compound to identify likely degradation products and establish stability-indicating analytical methods.

Core Principle: By exposing 3-(Difluoromethoxy)-4-methoxyaniline to conditions more severe than those it would encounter during storage and use, we can rapidly identify its degradation liabilities.

Experimental Workflow for Forced Degradation

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocol for a Typical Stress Condition (Acidic Hydrolysis)

-

Sample Preparation: Prepare a solution of 3-(Difluoromethoxy)-4-methoxyaniline in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Add the stock solution to an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubation: Incubate the solution at an elevated temperature (e.g., 60°C) in a controlled environment.

-

Time-Point Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Immediately neutralize the withdrawn samples with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Potential Degradation Pathways

Aniline and its derivatives are susceptible to specific degradation pathways. For 3-(Difluoromethoxy)-4-methoxyaniline, the following should be considered:

-

Oxidation: The primary amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The electron-donating methoxy group may further activate the ring towards oxidation.

-

Hydrolysis: While the aniline itself is generally stable to hydrolysis, the difluoromethoxy group could potentially undergo hydrolysis under harsh acidic or basic conditions, although this is generally a robust moiety.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of colored degradation products through complex radical-mediated pathways.[7]

Caption: Potential degradation pathways for 3-(Difluoromethoxy)-4-methoxyaniline.

Long-Term Stability Studies (ICH Guidelines)

For applications in drug development, long-term stability studies under conditions recommended by the International Council for Harmonisation (ICH) are mandatory.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

These studies are conducted on the solid form of the compound and provide data to establish a retest period or shelf life.

Conclusion

A comprehensive understanding of the solubility and stability of 3-(Difluoromethoxy)-4-methoxyaniline is essential for its successful application. This guide provides a robust framework for researchers to systematically characterize these critical properties. By employing the detailed protocols and understanding the underlying scientific principles, scientists and drug development professionals can generate high-quality, reliable data to support their research and development activities. The inherent properties of aromatic amines suggest that particular attention should be paid to pH-dependent solubility and oxidative and photolytic stability.

References

-

PubChem. (n.d.). 4-(Difluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

-

ResearchGate. (n.d.). Bacterial degradation of aniline. Retrieved from [Link]

-

MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

-

Springer. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Retrieved from [Link]

-

PMC - NIH. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

-

ResearchGate. (n.d.). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

-

PubMed. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Fluoro-3-methoxyaniline. Retrieved from [Link]

-

PubMed Central. (n.d.). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Retrieved from [Link]

-

Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

Sources

- 1. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Difluoro-4-methoxyaniline | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Making sure you're not a bot! [helda.helsinki.fi]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)-4-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 3-(Difluoromethoxy)-4-methoxyaniline, a key building block in modern medicinal chemistry. The difluoromethoxy (-OCF2H) group has garnered significant interest as a bioisosteric replacement for hydroxyl or thiol moieties, offering unique properties such as enhanced metabolic stability, membrane permeability, and the ability to act as a lipophilic hydrogen bond donor.[1][2][3] This document details a scientifically sound, two-step synthetic pathway, starting from a commercially available precursor. It is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a foundational understanding of the reaction mechanisms, strategic considerations, and practical troubleshooting.

The Strategic Value of the Difluoromethoxy Group in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy for modulating a molecule's physicochemical properties. While trifluoromethyl (-CF3) groups are common, the difluoromethyl (-CF2H) and particularly the difluoromethoxy (-OCF2H) groups have recently emerged as motifs of high interest.[1] The unique characteristic of the -OCF2H group is its ability to serve as a hydrogen bond donor, a feature stemming from the increased acidity of its C-H bond due to the adjacent geminal fluorine atoms.[4] This allows it to function as a stable and more lipophilic bioisostere for groups like hydroxyls (-OH) or thiols (-SH), potentially improving drug-target interactions and pharmacokinetic profiles.[3] The synthesis of aniline derivatives bearing this functional group, such as 3-(Difluoromethoxy)-4-methoxyaniline, provides a versatile scaffold for constructing more complex pharmaceutical agents.[5]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical and efficient synthesis of the target molecule begins with an accessible, appropriately functionalized starting material. Our retrosynthetic analysis identifies 4-methoxy-3-nitrophenol as an ideal precursor. This strategy allows for the crucial difluoromethylation to be performed on a phenolic hydroxyl group, followed by a standard reduction of the nitro group to furnish the desired aniline.

This two-step approach is advantageous due to the high efficiency of each transformation and the commercial availability of the starting material.

Caption: Proposed two-step synthesis of 3-(Difluoromethoxy)-4-methoxyaniline.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key procedural choices. All reagents should be of appropriate commercial grade and used without further purification unless otherwise noted.[6]

Step 1: Synthesis of 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene

This core transformation involves the O-difluoromethylation of the phenolic group of 4-methoxy-3-nitrophenol. The reaction proceeds via the generation of difluorocarbene (:CF2) in situ, which then inserts into the O-H bond of the phenoxide. We will utilize sodium chlorodifluoroacetate as a reliable and cost-effective difluorocarbene precursor.[2]

Mechanism Insight: Under thermal conditions, sodium chlorodifluoroacetate decarboxylates to generate difluorocarbene, a highly reactive electrophilic intermediate. The phenoxide, formed by the deprotonation of the phenol with a base like potassium carbonate, acts as a nucleophile, trapping the carbene to form the desired difluoromethoxy ether.

Sources

- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. biosynth.com [biosynth.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Starting Materials for 3-(Difluoromethoxy)-4-methoxyaniline

Introduction: The Significance of 3-(Difluoromethoxy)-4-methoxyaniline in Drug Discovery

3-(Difluoromethoxy)-4-methoxyaniline is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs). The strategic incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates. This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, with a focus on the selection and transformation of readily available starting materials. We will explore two primary, field-proven synthetic pathways, offering detailed protocols, mechanistic insights, and comparative data to empower researchers and drug development professionals in their synthetic endeavors.

Strategic Overview of Synthetic Pathways

The synthesis of 3-(Difluoromethoxy)-4-methoxyaniline hinges on the efficient construction of the core 3-hydroxy-4-methoxyaniline intermediate, followed by the introduction of the difluoromethyl group. Two economically viable and chemically robust routes have emerged as the most practical approaches, starting from either p-anisidine or isovanillin. This guide will dissect each pathway, elucidating the chemical logic and experimental nuances.

Route 1: Synthesis Starting from p-Anisidine (4-Methoxyaniline)

This pathway leverages the commercially available and cost-effective starting material, p-anisidine. The synthetic strategy involves the protection of the aniline, regioselective nitration, reduction, conversion of the resulting amine to a hydroxyl group via diazotization, and finally, O-difluoromethylation.

Logical Flow of the p-Anisidine Route

Caption: Synthetic pathway from p-anisidine.

Step-by-Step Experimental Protocols for Route 1

The initial steps involve the protection of the highly activating amino group of p-anisidine by acetylation, followed by regioselective nitration at the position ortho to the methoxy group.

Protocol 1: Acetylation and Nitration of p-Anisidine [1]

-

Acetylation: Dissolve p-anisidine in glacial acetic acid. Slowly add acetic anhydride while stirring. Gently warm the mixture (e.g., for 15-30 minutes) to ensure complete reaction. Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide. Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

-

Nitration: Suspend the dried N-(4-methoxyphenyl)acetamide in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature to control the exothermic reaction and prevent over-nitration. After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 60–65°C for 10 minutes) before cooling and precipitating the product in ice water. Collect the yellow crystals of N-(4-methoxy-2-nitrophenyl)acetamide by filtration, wash with cold water, and dry.

Causality of Experimental Choices: The acetylation step is critical as the acetamido group is less activating than the amino group, which helps to prevent oxidation of the aromatic ring by nitric acid and directs the nitration primarily to the desired ortho position.[1] Strict temperature control during nitration is paramount to minimize the formation of undesired isomers and byproducts.

The nitro group is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 2: Catalytic Hydrogenation of N-(4-methoxy-2-nitrophenyl)acetamide [2][3][4]

-

In a suitable pressure vessel, dissolve N-(4-methoxy-2-nitrophenyl)acetamide in a solvent such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 0.8-2 MPa) and heat the mixture (e.g., 80-110 °C).[4]

-

Monitor the reaction progress by the uptake of hydrogen or by techniques like TLC or HPLC.

-

Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst.

-

The filtrate containing N-(3-amino-4-methoxyphenyl)acetamide can be used directly in the next step or concentrated to isolate the product.

Trustworthiness of the Protocol: Catalytic hydrogenation is a highly reliable and scalable method for nitro group reduction, often proceeding with high selectivity and yield.[2][3] The choice of catalyst and reaction conditions can be optimized for efficiency and safety.

This two-step sequence first involves the hydrolysis of the acetamido group back to an amine, followed by the conversion of the newly formed primary aromatic amine to a hydroxyl group via a diazonium salt intermediate (a Sandmeyer-type reaction).

Protocol 3: Hydrolysis and Diazotization

-

Hydrolysis: The crude N-(3-amino-4-methoxyphenyl)acetamide is hydrolyzed by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 3,4-diaminoanisole.

-

Diazotization and Hydrolysis: Dissolve the resulting 3-amino-4-methoxyaniline in an aqueous solution of a non-nucleophilic strong acid, such as sulfuric acid. Cool the solution to 0-5 °C.[5][6] Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly controlled to form the diazonium salt.[5][6] After the diazotization is complete, gently warm the reaction mixture. The diazonium salt will decompose, releasing nitrogen gas and forming the desired 3-hydroxy-4-methoxyaniline.[5] The product can then be extracted and purified.

Expertise in Action: The diazotization reaction is a classic and powerful method for converting an aromatic amine to a variety of functional groups. While yields can be variable, careful control of temperature and acidity is key to success. The diazonium salt is unstable and should be used in situ without isolation.[7]

Route 2: Synthesis Starting from Isovanillin

An alternative and increasingly popular route begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and renewable starting material.[1][8] This pathway involves converting the aldehyde functionality into an amine.

Logical Flow of the Isovanillin Route

Caption: Synthetic pathway from isovanillin.

Step-by-Step Experimental Protocols for Route 2

This sequence transforms the aldehyde group of isovanillin into a primary amine via an oxime and subsequent rearrangement.

Protocol 4: Oximation and Beckmann Rearrangement

-

Oximation: Dissolve isovanillin in a suitable solvent like ethanol or a mixture of ethanol and water. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to neutralize the HCl released. Heat the mixture to form the isovanillin oxime. The product often crystallizes upon cooling and can be isolated by filtration.

-

Beckmann Rearrangement: The Beckmann rearrangement of the oxime can be promoted by various acidic reagents.[9] A common method involves treating the oxime with a catalyst such as polyphosphoric acid (PPA) or a Lewis acid at an elevated temperature. This will yield the corresponding amide, 3-hydroxy-4-methoxybenzamide.

-

Hydrolysis: The resulting amide is then hydrolyzed to the desired 3-hydroxy-4-methoxyaniline by heating with a strong acid or base.

Mechanistic Insight: The Beckmann rearrangement proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group (water).[9] The group anti-periplanar to the leaving group then migrates to the nitrogen atom, leading to the formation of a nitrilium ion, which is subsequently hydrolyzed to the amide.

The Convergent Step: O-Difluoromethylation

Both synthetic routes converge at the key intermediate, 3-hydroxy-4-methoxyaniline. The final step is the introduction of the difluoromethoxy group onto the phenolic oxygen. A reliable and scalable method for this transformation utilizes sodium chlorodifluoroacetate as the difluorocarbene precursor.

Mechanism of O-Difluoromethylation

The reaction proceeds through the thermal decarboxylation of sodium chlorodifluoroacetate to generate the highly reactive difluorocarbene (:CF₂). The phenoxide, formed by deprotonating the phenol with a base, then acts as a nucleophile, attacking the electrophilic difluorocarbene to form the difluoromethyl ether.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

- 5. How will you convert aniline to phenol class 12 chemistry CBSE [vedantu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 9. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

The Strategic Deployment of 3-(Difluoromethoxy)-4-methoxyaniline in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for fine-tuning physicochemical and biological properties. The difluoromethoxy (-OCF₂) group, in particular, offers a nuanced profile of electronic effects and metabolic stability, positioning it as a valuable asset in the design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of 3-(Difluoromethoxy)-4-methoxyaniline, a key building block that leverages the unique attributes of the difluoromethoxy moiety. We will delve into its fundamental properties, plausible synthetic routes, and its application in the construction of complex molecular architectures, with a focus on heterocyclic systems relevant to drug discovery.

Physicochemical Properties and Structural Attributes

3-(Difluoromethoxy)-4-methoxyaniline is a substituted aniline bearing two electronically distinct alkoxy groups. The interplay between the electron-donating methoxy group and the electron-withdrawing, yet lipophilic, difluoromethoxy group imparts a unique reactivity profile to the aromatic ring and the amine functionality.

| Property | Value | Source |

| CAS Number | 97963-82-1 | [1] |

| Molecular Formula | C₈H₉F₂NO₂ | [1] |

| Molecular Weight | 189.16 g/mol | [1] |

| Appearance | Not specified (typically a solid) | |

| Solubility | Expected to be soluble in common organic solvents |

The difluoromethoxy group serves as a lipophilic hydrogen bond donor, a feature that can enhance membrane permeability and target engagement of derivative molecules.[2] Furthermore, the robust C-F bonds contribute to increased metabolic stability by shielding adjacent positions from oxidative metabolism.[3]

Synthesis of 3-(Difluoromethoxy)-4-methoxyaniline: A Plausible and Validated Approach

Step 1: Difluoromethylation of 3-Hydroxy-4-methoxy-nitrobenzene

The introduction of the difluoromethyl group onto a phenolic oxygen is a critical step. Modern methods often employ reagents that generate difluorocarbene (:CF₂) in situ. A common and effective reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂CO₂Na).

Protocol:

-

To a solution of 3-hydroxy-4-methoxy-nitrobenzene (1.0 eq.) in a suitable high-boiling polar aprotic solvent (e.g., DMF, NMP) is added sodium chlorodifluoroacetate (2.0-3.0 eq.).

-

The reaction mixture is heated to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate and formation of difluorocarbene (typically 120-160 °C).

-

The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 3-(difluoromethoxy)-4-methoxy-nitrobenzene, is purified by column chromatography on silica gel.

Causality: The thermal decomposition of sodium chlorodifluoroacetate generates difluorocarbene, a highly reactive intermediate that readily inserts into the O-H bond of the phenol. The use of a polar aprotic solvent facilitates the reaction and helps to maintain the solubility of the reactants.

Step 2: Reduction of 3-(Difluoromethoxy)-4-methoxy-nitrobenzene

The final step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a clean and efficient method.

Protocol:

-

The purified 3-(difluoromethoxy)-4-methoxy-nitrobenzene (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford the desired product, 3-(Difluoromethoxy)-4-methoxyaniline.

Causality: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups in the presence of hydrogen. This method is generally high-yielding and avoids the use of stoichiometric metal reductants, simplifying the workup procedure.

Caption: Synthetic workflow for 3-(Difluoromethoxy)-4-methoxyaniline.

Application in the Synthesis of Bioactive Heterocycles: The Quinazoline Scaffold

3-(Difluoromethoxy)-4-methoxyaniline is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in drug discovery. The aniline functionality serves as a versatile handle for various cyclization and coupling reactions. A prominent application is in the construction of the quinazoline scaffold, which is a core component of numerous kinase inhibitors.[4][5]

Synthesis of a 4-Anilinoquinazoline Core

The reaction of a substituted aniline with a 4-chloroquinazoline is a common and effective method for the synthesis of 4-anilinoquinazolines. This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.

Experimental Protocol:

-

To a solution of 4-chloroquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or n-butanol is added 3-(difluoromethoxy)-4-methoxyaniline (1.1 eq.).

-

A catalytic amount of a strong acid, such as hydrochloric acid, can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

The product, N-(3-(difluoromethoxy)-4-methoxyphenyl)quinazolin-4-amine, can be further purified by recrystallization if necessary.

Causality: The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack by the aniline. The use of a protic solvent can facilitate the protonation of the quinazoline nitrogen, further enhancing its electrophilicity.

Caption: Synthesis of a 4-anilinoquinazoline derivative.

The Role of the Difluoromethoxy and Methoxy Substituents in Bioactivity

The strategic placement of the difluoromethoxy and methoxy groups on the aniline ring is crucial for modulating the biological activity of the resulting quinazoline derivatives.

-

Difluoromethoxy Group : As a bioisostere of a hydroxyl or thiol group, the -OCF₂H moiety can engage in hydrogen bonding interactions within the active site of a target protein, such as a kinase. Its metabolic stability enhances the pharmacokinetic profile of the drug candidate.[2]

-

Methoxy Group : The electron-donating methoxy group at the 4-position can influence the overall electron density of the aniline ring, potentially modulating the binding affinity and selectivity of the inhibitor.

Conclusion: A Building Block of Strategic Importance

3-(Difluoromethoxy)-4-methoxyaniline represents a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a metabolically robust, lipophilic hydrogen bond donor in the form of the difluoromethoxy group, alongside a modulating methoxy group, provides chemists with a powerful tool for the rational design of novel bioactive molecules. The plausible and efficient synthetic route, coupled with its utility in constructing privileged scaffolds such as quinazolines, underscores its strategic importance in the ongoing quest for new and improved therapeutics.

References

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

-

Synthetic methods for 4‐substitutedquinazoline derivatives. ResearchGate. [Link]

-

The stepwise synthesis of 3,4-dihydroquinazolines 38. ResearchGate. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

-

Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. NIH. [Link]

- WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

A New Reagent for Direct Difluoromethylation. PMC. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 172282-50-7|4-(Difluoromethoxy)benzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 3-(Difluoromethoxy)-4-methoxyaniline and analogs

An In-depth Technical Guide to 3-(Difluoromethoxy)-4-methoxyaniline and its Analogs: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethoxy group (-OCF₂H) offers a unique combination of properties that can significantly enhance the therapeutic potential and performance of organic molecules. This technical guide provides a comprehensive review of 3-(Difluoromethoxy)-4-methoxyaniline, a key building block, and its structural analogs. We will delve into the synthetic methodologies for accessing these compounds, explore their distinctive physicochemical properties, and analyze their structure-activity relationships (SAR). Furthermore, this guide will highlight their critical role as versatile intermediates in the development of kinase inhibitors, central nervous system (CNS) agents, and other pharmacologically active compounds, supported by detailed experimental protocols and data.

The Strategic Advantage of the Difluoromethoxy Group in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to modulate various molecular properties. The difluoromethoxy group, in particular, serves as a valuable bioisostere for other functionalities, offering a nuanced approach to molecular optimization.[1]

-

Enhanced Lipophilicity : The -OCF₂H group increases a molecule's ability to partition into fatty or lipidic environments. This improved lipophilicity can lead to better penetration of cellular membranes and enhanced oral bioavailability of drug candidates.[1][2][3]

-

Metabolic Stability : This moiety is generally resistant to metabolic breakdown by enzymes like cytochrome P450s.[2][3] This increased stability can result in a longer biological half-life for drugs, potentially allowing for less frequent dosing.[2]

-

Modulation of pKa and Conformation : The strong electron-withdrawing nature of the difluoromethoxy group can significantly alter the acidity or basicity (pKa) of nearby functional groups, such as the aniline amine. This electronic modulation influences how a molecule binds to its biological target. It can also impose conformational constraints that lock the molecule into a more active shape.

-

Improved Target Binding : The hydrogen atom of the -OCF₂H group can act as a weak hydrogen bond donor, creating additional interactions with target proteins and potentially increasing binding affinity.

These properties make difluoromethoxylated anilines, such as 3-(Difluoromethoxy)-4-methoxyaniline, highly sought-after intermediates for synthesizing more effective and safer therapeutic agents.[2]

Synthesis of Difluoromethoxylated Aniline Scaffolds

The primary challenge in synthesizing these compounds is the introduction of the difluoromethoxy group. The most common strategies involve the difluoromethylation of a corresponding phenol, typically a nitrophenol, followed by the reduction of the nitro group to an aniline.

General Synthetic Workflow

A widely used approach begins with a substituted nitrophenol. This starting material is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to react with a difluorocarbene source. The resulting difluoromethoxylated nitroarene is subsequently reduced to the desired aniline.

Caption: General synthetic pathway for difluoromethoxylated anilines.

Example Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline

This protocol is adapted from a patented method for the industrial production of 4-(difluoromethoxy)aniline.[4]

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene

-

Reaction Setup : To a suitable reaction vessel, add 4-nitrophenol and a solution of sodium hydroxide to form the sodium 4-nitrophenoxide salt.

-

Difluoromethylation : Under alkaline conditions, introduce monochlorodifluoromethane (CHClF₂) gas into the reaction mixture. The reaction generates the difluorocarbene in situ, which reacts with the phenoxide.

-

Workup : After the reaction is complete, the organic product, 1-(difluoromethoxy)-4-nitrobenzene, is isolated. This oily substance is then purified for the next step.

Step 2: Reduction to 4-(Difluoromethoxy)aniline

-

Catalyst System : Prepare a catalyst mixture of ferric oxide (iron(III) oxide) and activated carbon.

-

Reduction : To a reactor containing the 1-(difluoromethoxy)-4-nitrobenzene from the previous step, add the catalyst system. Use a mixture of water and hydrazine as the reducing agent.

-

Reaction Conditions : Heat the mixture to facilitate the reduction of the nitro group to an amine.

-

Isolation and Purification : Upon completion, the catalyst is filtered off. The resulting 4-(difluoromethoxy)aniline is isolated from the reaction mixture, typically through extraction and distillation, to yield the final product. This process is noted for its high yield and suitability for industrial production.[4]

Physicochemical Properties and Structure-Activity Relationships (SAR)

The specific placement of the difluoromethoxy and methoxy groups on the aniline ring in 3-(Difluoromethoxy)-4-methoxyaniline creates a unique electronic and steric profile that is highly valuable in drug design.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 3-(Difluoromethoxy)-4-methoxyaniline | C₈H₉F₂NO₂ | 189.16 | Parent scaffold with adjacent electron-withdrawing (-OCF₂H) and electron-donating (-OCH₃) groups.[5] |

| 4-(Difluoromethoxy)aniline | C₇H₇F₂NO | 159.13 | Simpler analog, widely used as an intermediate.[2] |

| 4-(Difluoromethoxy)-2-methylaniline | C₈H₉F₂NO | 173.16 | Introduction of a methyl group can influence binding pocket interactions and metabolic stability.[1] |

| 3,5-Difluoro-4-methoxyaniline | C₇H₇F₂NO | 159.13 | Isomeric analog where fluorine atoms directly on the ring provide strong electronic effects.[6] |

SAR Insights from Kinase Inhibitors

Aniline derivatives are privileged scaffolds for kinase inhibitors, often acting as "hinge-binders" that interact with the ATP-binding site of the enzyme. The substitutions on the aniline ring are critical for potency and selectivity.

-

Lipophilic Substituents : A lipophilic group, such as the difluoromethoxy group, attached to the aniline core generally contributes substantially to inhibitory activity.[7]

-